molecular formula C12H13NO B2610419 (2S)-2-Isoquinolin-6-ylpropan-1-ol CAS No. 2248188-44-3

(2S)-2-Isoquinolin-6-ylpropan-1-ol

Cat. No.: B2610419
CAS No.: 2248188-44-3
M. Wt: 187.242
InChI Key: HURDZNNIKCSPFP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Isoquinolin-6-ylpropan-1-ol is a chemical compound that belongs to the class of isoquinoline alkaloids. It has been studied for its potential applications in pharmacology and drug development.

Mechanism of Action

The mechanism of action of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol is not fully understood. However, it has been suggested that it may exert its effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
(this compound)-2-Isoquinolin-6-ylpropan-1-ol has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol for lab experiments is its potential as a therapeutic agent. It has been shown to possess various pharmacological properties, making it a promising candidate for drug development. However, one of the limitations of (this compound)-2-Isoquinolin-6-ylpropan-1-ol is its limited availability and high cost, which may limit its use in lab experiments.

Future Directions

There are several future directions for the study of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol. One potential direction is the development of (this compound)-2-Isoquinolin-6-ylpropan-1-ol-based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of (this compound)-2-Isoquinolin-6-ylpropan-1-ol, which may provide insights into its therapeutic potential. Additionally, the synthesis of (this compound)-2-Isoquinolin-6-ylpropan-1-ol analogs may lead to the discovery of more potent and selective compounds for drug development.

Synthesis Methods

The synthesis of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol can be achieved through various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential as an anti-cancer agent.

Properties

IUPAC Name

(2S)-2-isoquinolin-6-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)10-2-3-12-7-13-5-4-11(12)6-10/h2-7,9,14H,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURDZNNIKCSPFP-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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